molecular formula C16H18S2 B13784233 Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl CAS No. 65104-32-7

Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl

Cat. No.: B13784233
CAS No.: 65104-32-7
M. Wt: 274.4 g/mol
InChI Key: CERCBEMZIKCJRI-UHFFFAOYSA-N
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Description

2,5-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C16H18S2 It is characterized by the presence of two xylyl groups (dimethylphenyl groups) connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Xylyl 3,5-xylyl disulfide can be synthesized through the reaction of thiols with oxidizing agents. One common method involves the reaction of 2,5-dimethylthiophenol with 3,5-dimethylthiophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction typically takes place in an organic solvent like dichloromethane or ethanol under mild conditions .

Industrial Production Methods

Industrial production of 2,5-xylyl 3,5-xylyl disulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of oxidizing agents and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Nitroxylyl or haloxylyl derivatives.

Scientific Research Applications

2,5-Xylyl 3,5-xylyl disulfide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, which can affect cellular processes. The disulfide bond can be reduced to thiols, which can interact with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic rings can participate in various interactions with biological targets, influencing pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Di(3,5-xylyl) disulfide
  • Di(2,4-xylyl) disulfide
  • Di(2,6-xylyl) disulfide

Uniqueness

2,5-Xylyl 3,5-xylyl disulfide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to other xylyl disulfides .

Properties

CAS No.

65104-32-7

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-5-6-14(4)16(10-11)18-17-15-8-12(2)7-13(3)9-15/h5-10H,1-4H3

InChI Key

CERCBEMZIKCJRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SSC2=CC(=CC(=C2)C)C

Origin of Product

United States

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